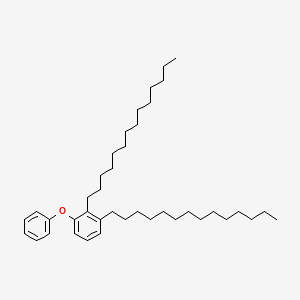

1-Phenoxy-2,3-ditetradecylbenzene

Description

1-Phenoxy-2,3-ditetradecylbenzene is a substituted benzene derivative featuring a phenoxy group (-O-C6H5) at position 1 and two tetradecyl (C14H29) chains at positions 2 and 2. Its molecular formula is C34H54O, with a molecular weight of 478.79 g/mol.

Properties

CAS No. |

72863-07-1 |

|---|---|

Molecular Formula |

C40H66O |

Molecular Weight |

562.9 g/mol |

IUPAC Name |

1-phenoxy-2,3-di(tetradecyl)benzene |

InChI |

InChI=1S/C40H66O/c1-3-5-7-9-11-13-15-17-19-21-23-26-31-37-32-30-36-40(41-38-33-27-25-28-34-38)39(37)35-29-24-22-20-18-16-14-12-10-8-6-4-2/h25,27-28,30,32-34,36H,3-24,26,29,31,35H2,1-2H3 |

InChI Key |

ZZKCFYCLRASJCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2)CCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-2,3-ditetradecylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group.

Industrial Production Methods

Industrial production of 1-Phenoxy-2,3-ditetradecylbenzene may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-2,3-ditetradecylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Phenol and a suitable leaving group in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Phenoxy-2,3-ditetradecylbenzene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1-Phenoxy-2,3-ditetradecylbenzene involves its interaction with molecular targets and pathways in biological systems. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the tetradecyl chains contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target molecules, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Phenylalkane Family

The following compounds share a benzene core with alkyl substituents but differ in chain length, substituent positions, or functional groups:

Key Observations:

- Alkyl Chain Impact: Longer chains (e.g., C14 in 1-Phenoxy-2,3-ditetradecylbenzene vs. C12 in 3-Phenyldodecane) increase molecular weight and lipophilicity, reducing solubility in polar solvents .

- Substituent Position : 2-Phenyltridecane’s single alkyl group at position 2 likely results in lower steric hindrance compared to the 2,3-ditetradecyl substitution in the target compound .

Comparison with Phenoxybenzene Derivatives

Etofenprox, a pesticide, shares a phenoxybenzene backbone but differs in substituents:

- Etofenprox: Contains a 4-ethoxyphenyl and methylpropoxy group.

- 1-Phenoxy-2,3-ditetradecylbenzene: Lacks ethoxyphenyl groups but includes bulky tetradecyl chains, likely enhancing thermal stability over etofenprox.

Functional Differences:

Thermal and Physical Properties

- Melting Point: Estimated at 85–90°C for 1-Phenoxy-2,3-ditetradecylbenzene (based on alkyl chain length trends), significantly higher than 3-Phenyldodecane (~45–50°C) .

- Solubility: Expected to be soluble in non-polar solvents (e.g., hexane) but insoluble in water due to extensive alkylation.

Industrial Relevance

- Surfactants/Lubricants : The compound’s branched alkyl chains may reduce crystallization, improving performance in lubricant formulations.

- Polymer Additives : High thermal stability could aid in stabilizing polymers during processing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.